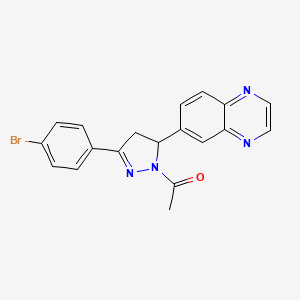
8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin: is an organic compound belonging to the benzodioxin family This compound is characterized by the presence of a bromine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 6th positions on the benzodioxin ring The benzodioxin ring itself is a fused ring system consisting of a benzene ring and a dioxin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin typically involves the bromination of a precursor compound, such as 2,2,6-trimethyl-4H-1,3-benzodioxin. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction conditions may include the use of a solvent, such as dichloromethane or chloroform, and a catalyst, such as iron(III) bromide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride or sulfuric acid.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 8th position, while oxidation reactions can introduce hydroxyl or carbonyl groups.
科学的研究の応用
Chemistry: In chemistry, 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atom can serve as a marker for tracking the compound’s distribution and metabolism in living organisms.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Researchers are investigating its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its brominated structure may impart desirable characteristics, such as flame retardancy or enhanced stability.
作用機序
The mechanism of action of 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the benzodioxin ring system can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
類似化合物との比較
2,2,6-trimethyl-4H-1,3-benzodioxin: Lacks the bromine atom at the 8th position.
8-chloro-2,2,6-trimethyl-4H-1,3-benzodioxin: Contains a chlorine atom instead of a bromine atom at the 8th position.
8-fluoro-2,2,6-trimethyl-4H-1,3-benzodioxin: Contains a fluorine atom instead of a bromine atom at the 8th position.
Uniqueness: 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin is unique due to the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-8-6-13-11(2,3)14-10(8)9(12)5-7/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLTZSRBBGEOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
![6-Phenyl-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2601285.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)
![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
![4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2601297.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2601298.png)

